![molecular formula C14H23N3O5S B6478675 ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate CAS No. 1260912-29-5](/img/structure/B6478675.png)
ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate, also known as EMPSPC, is a synthetic compound belonging to the pyrazole carboxylate family. It is a versatile compound that is used in a variety of scientific research applications and lab experiments. EMPSPC has a wide range of biochemical and physiological effects, making it an ideal choice for a variety of research purposes.
Scientific Research Applications
Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications. It has been used in the study of various biochemical and physiological processes, such as the regulation of neuronal excitability and synaptic plasticity, and the modulation of inflammation and pain. It has also been used in the study of various cellular processes, such as the regulation of cell division and differentiation, and the regulation of gene expression. Furthermore, ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate has been used in the study of various metabolic processes, such as the regulation of glucose and lipid metabolism.
Mechanism of Action
The exact mechanism of action of ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to act as a partial agonist at the metabotropic glutamate receptor type 5 (mGluR5), which is involved in the regulation of neuronal excitability and synaptic plasticity. Additionally, ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate has been shown to modulate the activity of several other receptors, including the kainate receptor, the NMDA receptor, and the serotonin receptor.
Biochemical and Physiological Effects
ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including glutamate, GABA, and serotonin. It has also been shown to modulate the activity of various hormones, including insulin, glucagon, and cortisol. Additionally, ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate has been shown to modulate the activity of various enzymes, including phospholipase A2, caspase-3, and cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate has a wide range of biochemical and physiological effects, making it an ideal choice for a variety of research purposes. However, ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate also has some limitations. It is relatively unstable in solution, and it is rapidly metabolized in vivo. Additionally, ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate has a relatively short half-life, making it difficult to use in long-term experiments.
Future Directions
Given the wide range of biochemical and physiological effects of ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate, there are numerous potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate, as well as its effects on various cellular processes. Additionally, further research could be conducted to better understand the potential therapeutic applications of ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate, such as its use in the treatment of various neurological and metabolic disorders. Finally, further research could be conducted to develop more stable derivatives of ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate, which could be used in long-term experiments.
Synthesis Methods
Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate is synthesized through a two-step process involving the reaction of morpholine-4-sulfonyl chloride with 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid, followed by the reaction of the resulting intermediate with ethyl bromide. The first step of the reaction involves the reaction of morpholine-4-sulfonyl chloride with 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid in the presence of boron trifluoride etherate. The second step of the reaction involves the reaction of the intermediate with ethyl bromide in the presence of potassium carbonate.
properties
IUPAC Name |
ethyl 5-methyl-3-morpholin-4-ylsulfonyl-1-propylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S/c1-4-6-17-11(3)12(14(18)22-5-2)13(15-17)23(19,20)16-7-9-21-10-8-16/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQAMFBLQAIATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methyl-3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate |
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